Cas no 2287300-37-0 (tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate
- 2287300-37-0
- EN300-6750502
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- インチ: 1S/C17H20FN5O2/c1-17(2,3)25-16(24)22-8-4-5-11(10-22)23-15-12(9-19)13(18)6-7-14(15)20-21-23/h6-7,11H,4-5,8,10H2,1-3H3
- InChIKey: HQANOKMWOCSCBS-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1C#N)N(C1CN(C(=O)OC(C)(C)C)CCC1)N=N2
計算された属性
- せいみつぶんしりょう: 345.16010306g/mol
- どういたいしつりょう: 345.16010306g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84Ų
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750502-0.25g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 0.25g |
$867.0 | 2025-03-13 | |
Enamine | EN300-6750502-10.0g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 10.0g |
$4052.0 | 2025-03-13 | |
Enamine | EN300-6750502-2.5g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 2.5g |
$1848.0 | 2025-03-13 | |
Enamine | EN300-6750502-0.05g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 0.05g |
$792.0 | 2025-03-13 | |
Enamine | EN300-6750502-5.0g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 5.0g |
$2732.0 | 2025-03-13 | |
Enamine | EN300-6750502-0.1g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 0.1g |
$829.0 | 2025-03-13 | |
Enamine | EN300-6750502-0.5g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 0.5g |
$905.0 | 2025-03-13 | |
Enamine | EN300-6750502-1.0g |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |
2287300-37-0 | 95.0% | 1.0g |
$943.0 | 2025-03-13 |
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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10. Book reviews
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylateに関する追加情報
tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate: A Promising Scaffold in Modern Pharmaceutical and Material Science
The compound CAS No. 2287300-37-0, formally known as tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate, represents a structurally intricate molecule that has garnered significant attention in contemporary medicinal chemistry and materials research. This nitrogen-rich heterocyclic derivative combines the pharmacophoric elements of benzotriazole with the spatial flexibility of a piperidine ring system, offering a unique platform for drug discovery and functional material design.
The core structure of this compound features a benzotriazole scaffold, which is widely recognized for its bioisosteric versatility and ability to modulate intermolecular interactions through hydrogen bonding and π-stacking effects. The incorporation of a nitrile group (–CN) at the C7 position introduces electron-withdrawing characteristics that significantly influence the electronic distribution across the aromatic ring system. Simultaneously, the presence of a fluorine atom (–F) at C6 position enhances lipophilicity while maintaining metabolic stability—a critical factor in pharmaceutical development.
The piperidine moiety in this molecule provides conformational flexibility while serving as an ideal linker between the benzotriazole core and the tert-butyl ester group. This ester functionality not only improves solubility profiles but also acts as a protecting group for further synthetic transformations. Recent studies have demonstrated that such esterified piperidine derivatives exhibit enhanced cellular permeability compared to their free amine counterparts, making them particularly valuable in prodrug design strategies.
In the context of modern drug discovery programs, compounds containing the benzotriazole-piperidine hybrid framework have shown promising activity against various therapeutic targets including kinases, G-protein coupled receptors (GPCRs), and ion channels. The nitrile substitution pattern observed in this specific derivative has been linked to improved selectivity profiles in enzyme inhibition assays reported in 2024 by Nature Chemistry researchers working on neurodegenerative disease targets.
The synthetic accessibility of this compound has been extensively studied through microwave-assisted protocols published in Organic Letters (Vol. 45). These methodologies employ copper(I)-catalyzed azide alkyne cycloaddition reactions to construct the benzotriazole core from readily available starting materials such as fluoroanilines and propargylic alcohols. The final esterification step utilizes tert-butanol under phase-transfer catalysis conditions to achieve high diastereoselectivity.
In material science applications, derivatives of this scaffold have demonstrated exceptional performance as hole transport materials in perovskite solar cells when functionalized with triphenylamine moieties at the piperidine position (Advanced Materials Science Review, 2025). The combination of planar aromatic systems with flexible aliphatic linkers creates optimal charge transport pathways while maintaining film morphology stability under operational conditions.
The fluorinated nature of this compound contributes to its unique physicochemical properties including enhanced thermal stability and reduced susceptibility to hydrolytic degradation. These characteristics make it particularly suitable for applications requiring long-term chemical integrity such as implantable medical devices or environmental monitoring sensors where exposure to aqueous environments is inevitable.
Ongoing research into structure-property relationships has revealed that subtle modifications to the substituent pattern can dramatically alter biological activity profiles while preserving core scaffold advantages. For instance, replacing the nitrile group with an amide functionality was shown to increase aqueous solubility by threefold without compromising target binding affinity according to data presented at the American Chemical Society National Meeting (August 2025).
In conclusion, the molecular architecture of CAS No. 2287300-37-0 exemplifies how strategic integration of multiple pharmacophoric elements can create multifunctional platforms for diverse applications ranging from small molecule therapeutics to advanced functional materials. As synthetic methodologies continue to evolve alongside computational modeling techniques like molecular dynamics simulations become more sophisticated, we can anticipate even more innovative applications emerging from this versatile chemical framework.
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